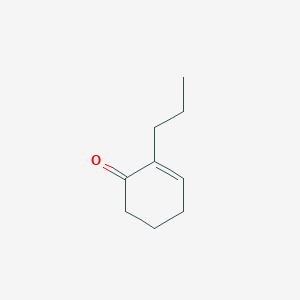

2-Propylcyclohex-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQBSYBAIJUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylcyclohex 2 En 1 One and Its Derivatives

Established Synthetic Routes to Substituted Cyclohexenones

The construction of the substituted cyclohexenone core is a fundamental challenge in organic synthesis, with numerous methods developed to control the placement of functional groups on the six-membered ring.

Regioselective and Chemoselective Approaches (e.g., Birch Reduction, Bromination-Elimination, Hydrolysis-Oxidation)

Regioselectivity is paramount when synthesizing specifically substituted cyclohexenones. Classic reactions have been refined to offer predictable control over the final structure.

The Birch reduction is a powerful method for converting aromatic compounds into 1,4-cyclohexadienes. wikipedia.orgwikipedia.org This reaction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol), can be strategically used to generate substituted cyclohexenones. wikipedia.orgadichemistry.com For instance, the reduction of an anisole (B1667542) derivative followed by acid hydrolysis of the resulting enol ether yields a cyclohexenone. wikipedia.org A particularly effective strategy involves the Birch reduction-alkylation of 2-alkoxybenzoic acids. The initial reduction forms a dianion, which can be selectively alkylated. Subsequent hydrolysis and decarboxylation lead to the formation of 2-substituted cyclohex-2-en-1-ones. This method is notable for its one-pot nature and use of commercially available starting materials.

Another well-established route is the bromination-elimination sequence starting from a cyclohexanone (B45756). wikipedia.org This involves the α-bromination of the ketone followed by dehydrobromination with a base to introduce the double bond. nih.gov A more advanced version of this is the bromination-cyanation of cyclic enones, which is efficient and uses inexpensive reagents. orgsyn.org Copper-catalyzed bromination/dehydrobromination has also been used to convert substituted cyclohexenones into the corresponding phenols, demonstrating the versatility of this halogenation/elimination approach. future4200.com

Hydrolysis-Oxidation pathways provide another means to access cyclohexenones. For example, the hydrolysis of 3-chlorocyclohexene (B1361376) followed by oxidation of the resulting cyclohexenol (B1201834) produces cyclohexenone. wikipedia.org More contemporary methods involve the direct palladium-catalyzed aerobic dehydrogenation of cyclohexanones to the corresponding enones, using oxygen as the terminal oxidant. nih.govnih.gov Additionally, lipase-mediated Baeyer-Villiger oxidation of substituted cyclohexanones can produce ε-caprolactones, which are valuable synthetic intermediates. psu.eduresearchgate.net

| Method | Starting Material Example | Key Reagents | Product Type | Ref |

| Birch Reduction-Alkylation | o-Anisic acid | Na/Li, liq. NH₃, Alcohol, Alkyl halide | 2-Alkyl-2-cyclohexenone | harvard.edu |

| Bromination-Elimination | Cyclohexanone | Br₂, Base (e.g., Pyridine) | Cyclohexenone | wikipedia.orgorgsyn.org |

| Palladium-Catalyzed Dehydrogenation | Substituted Cyclohexanone | Pd(DMSO)₂(TFA)₂, O₂ | Substituted Cyclohexenone | nih.gov |

Multicomponent and Cascade Reactions for Functionalized Cyclohexenones

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient strategies for building molecular complexity in a single step, aligning with the principles of green chemistry. nih.govacs.org20.210.105 These reactions have been successfully applied to the synthesis of densely functionalized cyclohexenones.

Organocatalyzed multicomponent couplings can provide access to cyclohexenones containing all-carbon quaternary centers with high enantioselectivity. nih.govacs.org For example, a three-component reaction using a proline-derived sulfonamide catalyst can assemble complex cyclohexenone structures. nih.gov Similarly, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an efficient catalyst for the one-pot, three-component synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. researchgate.net

Cascade reactions often involve a sequence of intramolecular events. A notable example is the cascade inter–intramolecular double Michael strategy, which can be used to synthesize highly functionalized cyclohexanones from starting materials like curcumins and arylidenemalonates with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions demonstrate how multiple bonds can be formed in a controlled manner to rapidly construct the cyclohexanone skeleton. researchgate.netbeilstein-journals.org

Asymmetric Synthesis of Chiral Cyclohexenone Scaffolds

The synthesis of chiral cyclohexenones is of great interest due to their role as building blocks for natural products and pharmaceuticals. mdpi.com Asymmetric synthesis aims to produce these molecules in an enantiomerically pure or enriched form.

Enantioselective Catalytic Approaches (e.g., Asymmetric Hydrosilylation, Palladium-Catalyzed Desymmetrization)

Enantioselective catalysis offers a direct and atom-economical route to chiral molecules. Asymmetric hydrosilylation of ketones is a powerful reduction method. While broadly applied, its specific use in creating chiral cyclohexenones often involves N-heterocyclic carbene (NHC)-copper complexes, which can catalyze the conjugate addition of Grignard reagents to 3-alkyl-substituted cyclohexenones with high yields and enantioselectivity. beilstein-journals.org

Palladium-catalyzed desymmetrization of prochiral cyclohexadienones is a particularly elegant strategy. nih.govresearchgate.netresearchgate.net This approach starts with a symmetrical, non-chiral molecule and uses a chiral catalyst to break the symmetry, generating a chiral product. For instance, Pd(II) catalysts with chiral ligands can mediate the intramolecular cyclization of alkyne-tethered cyclohexadienones to form bicyclic products with good enantiomeric ratios. core.ac.uk Similarly, ene-reductases have been used for the desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones, affording chiral 4,4-disubstituted 2-cyclohexenones with exceptional enantioselectivities (up to >99% ee). researchgate.netacs.org

| Approach | Substrate Type | Catalyst/Ligand Example | Key Features | Ref |

| Asymmetric Hydrosilylation | 3-Alkylcyclohexenones | Chiral NHC-Cu Complex | High yield and enantioselectivity in conjugate additions | beilstein-journals.org |

| Pd-Catalyzed Desymmetrization | Alkyne-tethered cyclohexadienones | Pd(II) with chiral bipyridine ligands | Forms chiral bicyclic systems | nih.govcore.ac.uk |

| Biocatalytic Desymmetrization | 4,4-Disubstituted 2,5-cyclohexadienones | Ene-reductases (e.g., OPR3, YqjM) | Generates quaternary stereocenters with up to >99% ee | researchgate.netacs.org |

Diastereoselective Synthesis Strategies (e.g., Double Michael Additions)

Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters created in a single reaction. The double Michael addition is a powerful annulation strategy for constructing cyclohexanone rings. beilstein-journals.orgnih.gov This reaction typically involves the addition of a nucleophile to two Michael acceptors in a sequential manner.

For example, a cascade inter-intramolecular double Michael reaction between curcumins and arylidenemalonates, catalyzed by aqueous KOH with a phase-transfer catalyst, produces highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov N-heterocyclic carbenes (NHCs) have also been employed as Brønsted base catalysts to mediate the double Michael addition between dienones and cyanoacetates, yielding multisubstituted cyclohexanones with high diastereomeric ratios. sioc-journal.cnccspublishing.org.cn These methods are valuable for creating multiple stereocenters in a predictable fashion. nih.gov

Chiral Pool and Auxiliary-Based Methodologies

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products, such as terpenes and carbohydrates, that can be used as starting materials for synthesis. acs.orgnih.gov Terpenes like carvone (B1668592) and pulegone (B1678340) are classic starting points for the synthesis of chiral cyclohexenones. researchgate.netrug.nlsci-hub.se These molecules contain pre-existing stereocenters that can be used to direct the formation of new stereocenters or can be incorporated into the final target molecule.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. thieme-connect.com After the reaction, the auxiliary is removed, yielding the chiral product. For example, polymer-supported chiral phenethylamine (B48288) can be used as an auxiliary for the asymmetric alkylation of cyclohexanone, producing 2-alkylated cyclohexanones with good enantiomeric excess after cleavage. scispace.com While effective, this method is often less atom-economical than catalytic approaches. However, it remains a reliable and important strategy in asymmetric synthesis. nih.govresearchgate.net

Catalytic Transformations in 2-Propylcyclohex-2-en-1-one Synthesis

Catalytic transformations offer efficient and selective routes to this compound and its analogs. These methods often provide advantages over stoichiometric reactions in terms of atom economy, waste reduction, and the ability to introduce chirality.

Transition-Metal Catalysis (e.g., Palladium, Copper, Rhodium, Gold Catalysis)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. semanticscholar.org The use of transition metals like palladium, copper, rhodium, and gold has been instrumental in the development of synthetic routes to cyclohexenone derivatives. These catalysts are often employed in reactions such as cross-coupling, conjugate additions, and cyclizations.

For instance, palladium-catalyzed reactions are widely used for the formation of carbon-carbon bonds. semanticscholar.org While direct examples for the synthesis of this compound are not prevalent in the provided results, the principles of palladium catalysis, such as in direct arylation of arenes, suggest its potential applicability in constructing the substituted cyclohexenone ring system. semanticscholar.org Copper catalysts are well-known for facilitating conjugate addition reactions, a key step in the functionalization of α,β-unsaturated ketones like cyclohexenones. sigmaaldrich.com These reactions allow for the introduction of various substituents at the β-position of the cyclohexenone ring.

Rhodium catalysts have been utilized in the synthesis of diverse organosulfur compounds and in processes like reductive hydroformylation. semanticscholar.org While not directly applied to this compound in the search results, the versatility of rhodium catalysis in C-C bond formation and functional group transformations highlights its potential in this area. semanticscholar.org Gold catalysis has emerged as a powerful tool for various organic transformations, although specific applications to the target molecule were not detailed in the provided search results.

The following table summarizes the general applications of these transition metals in organic synthesis, which could be adapted for the synthesis of this compound and its derivatives.

| Transition Metal | Common Catalytic Applications in Organic Synthesis | Potential Application for Cyclohexenone Synthesis |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation | Construction of the substituted cyclohexenone ring, introduction of aryl or vinyl groups. |

| Copper | Conjugate addition, Ullmann coupling, Click chemistry | Introduction of the propyl group or other substituents at the β-position of the cyclohexenone. |

| Rhodium | Hydroformylation, hydrogenation, C-H activation | Asymmetric hydrogenation of cyclohexenone precursors, functionalization of the ring. |

| Gold | Cyclization of enynes, nucleophilic additions | Cyclization reactions to form the cyclohexenone ring. |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in asymmetric synthesis. nih.gov These methods offer an alternative to metal-based catalysts, often with advantages in terms of cost, toxicity, and stability. science.eus For the synthesis of cyclohexenone derivatives, organocatalysts can be employed in various transformations, including Michael additions and aldol (B89426) reactions.

A notable example is the use of chiral bifunctional thiourea (B124793) catalysts to promote the addition of thiols to para-quinols, leading to enantioenriched 2,5-cyclohexadienones. nih.gov This approach demonstrates the potential of organocatalysis in controlling the stereochemistry of cyclohexenone derivatives. nih.gov While this specific example does not directly yield this compound, the underlying principle of asymmetric conjugate addition is highly relevant.

Organocatalytic methods often rely on the activation of substrates through the formation of iminium ions, enolates, or by providing a chiral environment for the reaction to occur. The development of new organocatalysts continues to expand the scope of these reactions, making them increasingly valuable for the synthesis of complex molecules. nih.gov

| Organocatalyst Type | Example Reaction | Relevance to Cyclohexenone Synthesis |

| Chiral Amines | Asymmetric Michael Addition | Enantioselective introduction of substituents to the cyclohexenone ring. |

| Thioureas | Asymmetric Michael Addition | Catalyzing the conjugate addition of nucleophiles to enones with high enantioselectivity. nih.gov |

| Squaric Acid | Perimidine Synthesis | Demonstrates the use of simple organic molecules for cyclization reactions. nih.gov |

| Taurine | Biginelli Reaction | A green bio-organic catalyst for multicomponent reactions to form heterocyclic compounds. nih.gov |

Biocatalytic Approaches (e.g., Ene-reductases, Alcohol Dehydrogenases)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. mdpi.com This approach is particularly attractive from a green chemistry perspective. For the synthesis of cyclohexenone derivatives, enzymes such as ene-reductases and alcohol dehydrogenases (ADHs) are of significant interest. acs.org

Ene-reductases can catalyze the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, which can be a key step in the synthesis of chiral cyclohexanones from cyclohexenone precursors. acs.org Alcohol dehydrogenases, on the other hand, can be used for the enantioselective reduction of the ketone functionality to an alcohol or for the oxidation of a racemic alcohol to a ketone in a kinetic resolution process. acs.orgacs.org

A study described a two-step multienzymatic reduction of α-halo β-alkyl tetrasubstituted cyclic enones to produce halohydrins with three contiguous stereogenic centers in good yield and high stereoselectivity, employing an ene-reductase and an alcohol dehydrogenase. acs.org Another example highlights a biocatalytic alternative to the Krapcho dealkoxycarbonylation using pig liver esterase (PLE) to access a key diketone intermediate for the synthesis of dihydropinidine, a process where 3-propylcyclohex-2-en-1-one (B1606958) was identified as a side product. acs.org

| Enzyme Class | Transformation | Application in Cyclohexenone Synthesis |

| Ene-reductases | Asymmetric reduction of C=C double bonds | Stereoselective reduction of the double bond in this compound to form chiral 2-propylcyclohexanone. acs.org |

| Alcohol Dehydrogenases (ADHs) | Enantioselective reduction of ketones/oxidation of alcohols | Asymmetric reduction of the ketone in this compound to the corresponding alcohol, or kinetic resolution of a racemic cyclohexenol derivative. acs.org |

| Esterases (e.g., PLE) | Ester hydrolysis | Used in a sequence leading to a diketone precursor where 3-propylcyclohex-2-en-1-one was a byproduct. acs.org |

| Transaminases | Conversion of ketones to amines | Can be used in cascade reactions to synthesize chiral nitrogen-containing cyclohexyl derivatives from cyclohexenone precursors. mmu.ac.uk |

Green Chemistry Principles and Sustainable Synthesis of Cyclohexenone Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgroyalsocietypublishing.orgresearchgate.net These principles are increasingly important in the synthesis of fine chemicals, including cyclohexenone derivatives.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. dokumen.pub Water is often considered a green solvent. nih.govroyalsocietypublishing.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

The catalytic methods discussed in the previous sections often align well with these principles. For instance, biocatalysis typically occurs in aqueous media under mild conditions, making it an inherently green approach. mdpi.com Organocatalysis also offers green alternatives by avoiding the use of potentially toxic heavy metals. science.eus The development of solvent-free reaction conditions, such as those using ball milling, further contributes to the sustainability of synthetic processes. acs.org

The choice of starting materials is also a critical aspect of sustainable synthesis. The use of renewable feedstocks is a key principle of green chemistry. acs.org While not explicitly detailed for this compound in the provided results, research into the conversion of biomass-derived platform molecules into valuable chemicals is a burgeoning field. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Propylcyclohex 2 En 1 One

Electrophilic Reactivity of α,β-Unsaturated Ketone Systems

The conjugated system in 2-propylcyclohex-2-en-1-one results in two primary sites of electrophilicity: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. While strong, "hard" nucleophiles tend to attack the carbonyl carbon (1,2-addition), softer nucleophiles preferentially add to the β-carbon in a process known as conjugate or Michael addition (1,4-addition).

Michael Addition Reactions with Various Nucleophiles (e.g., Sulfhydryl Groups, Enolates, Organocopper Reagents)

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, this reaction allows for the introduction of a variety of substituents at the 3-position of the cyclohexanone (B45756) ring.

Sulfhydryl Groups: Thiols are excellent soft nucleophiles for Michael additions to α,β-unsaturated ketones. The reaction, often catalyzed by a weak base, proceeds through the formation of a thiolate anion, which then attacks the β-carbon of the enone. This process, known as the thiol-Michael addition, is highly efficient and typically results in the formation of a thioether linkage. The addition of a sulfhydryl group to this compound is expected to yield 3-(alkylthio)-2-propylcyclohexan-1-one. The stereochemical outcome of this addition can be influenced by the reaction conditions and the steric bulk of both the thiol and the enone.

Enolates: Enolates, being resonance-stabilized carbanions, are classic Michael donors. The addition of an enolate to this compound results in the formation of a new carbon-carbon bond, leading to a 1,5-dicarbonyl compound. The regioselectivity of this reaction is generally high, with the enolate attacking the β-carbon of the enone. The stereoselectivity is dependent on the nature of the enolate (kinetic vs. thermodynamic) and the reaction conditions. For instance, the addition of a ketone enolate to this compound would yield a product with a new alkyl group at the 3-position, which, after an intramolecular aldol (B89426) condensation (Robinson annulation), could lead to the formation of a new six-membered ring.

Organocopper Reagents: Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are renowned for their high propensity for 1,4-addition to α,β-unsaturated ketones, with minimal competing 1,2-addition. The reaction of an organocopper reagent with this compound would introduce an alkyl or aryl group at the β-position. wikipedia.orgorganicchemistrytutor.com This reaction is a powerful tool for the construction of quaternary carbon centers when a disubstituted organocuprate is used. The mechanism is thought to involve the formation of a copper-enolate intermediate, which is then protonated upon workup to give the 3-substituted cyclohexanone.

| Nucleophile | Reaction Type | Expected Product Structure | Key Features |

|---|---|---|---|

| Sulfhydryl Group (R-SH) | Thiol-Michael Addition | 3-(Alkylthio)-2-propylcyclohexan-1-one | High efficiency, formation of a C-S bond. |

| Enolate (e.g., from a ketone) | Michael Addition | 3-(1-Oxoalkyl)-2-propylcyclohexan-1-one | Formation of a C-C bond, leads to 1,5-dicarbonyl compounds. |

| Organocopper Reagent (R'₂CuLi) | Conjugate Addition | 3-Alkyl/Aryl-2-propylcyclohexan-1-one | High 1,4-selectivity, excellent for C-C bond formation. |

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful method for the formation of six-membered rings. In this [4+2] cycloaddition, the enone reacts with a conjugated diene to form a bicyclic adduct. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. The stereoselectivity is dictated by the "endo rule," which states that the dienophile's substituents with π-systems tend to be oriented towards the developing double bond in the transition state. The presence of the 2-propyl group can introduce steric hindrance, potentially influencing the facial selectivity of the diene's approach.

Reduction and Oxidation Chemistry of the Enone Moiety

The enone functionality in this compound offers multiple avenues for reduction and oxidation, allowing for selective transformations of either the carbon-carbon double bond or the carbonyl group, or both.

Selective Hydrogenation of the Carbon-Carbon Double Bond and Carbonyl Group

Catalytic hydrogenation is a common method for the reduction of enones. The selectivity of this process can be controlled by the choice of catalyst and reaction conditions.

Selective Hydrogenation of the C=C Double Bond: To achieve selective reduction of the carbon-carbon double bond to yield 2-propylcyclohexanone, catalysts such as palladium on carbon (Pd/C) are often employed under mild conditions. This process involves the syn-addition of hydrogen across the double bond.

Selective Hydrogenation of the C=O Group: The selective reduction of the carbonyl group to an alcohol, yielding 2-propylcyclohex-2-en-1-ol, can be achieved using specific reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction). This method is known for its high chemoselectivity for the carbonyl group in the presence of a double bond.

Complete Hydrogenation: Complete reduction of both the double bond and the carbonyl group to give 2-propylcyclohexanol can be accomplished using more powerful reducing agents or more forcing conditions with catalytic hydrogenation, for example, using rhodium or platinum catalysts under higher hydrogen pressure.

| Transformation | Reagent/Catalyst | Product |

|---|---|---|

| Selective C=C Reduction | H₂, Pd/C | 2-Propylcyclohexanone |

| Selective C=O Reduction | NaBH₄, CeCl₃ | 2-Propylcyclohex-2-en-1-ol |

| Complete Reduction | H₂, Rh/C or PtO₂ | 2-Propylcyclohexanol |

Stereoselective Reductions

The reduction of the carbonyl group in this compound or its saturated analogue, 2-propylcyclohexanone, can lead to the formation of diastereomeric alcohols. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.

Reduction with Small Hydride Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are relatively small and can approach the carbonyl group from the less sterically hindered face. In the case of 2-propylcyclohexanone, this would likely lead to the hydride attacking from the face opposite to the propyl group, resulting in the thermodynamically more stable equatorial alcohol as the major product. odinity.com

Reduction with Bulky Hydride Reagents: Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), exhibit high stereoselectivity due to steric hindrance. wikipedia.orgchem-station.com These reagents will preferentially attack the carbonyl from the less hindered face, which in the case of 2-propylcyclohexanone, would be the face opposite the bulky propyl group, leading to the formation of the thermodynamically less stable axial alcohol as the major product. odinity.comnih.gov

Oxidative Transformations (e.g., Conversion to Cyclohexanediones)

The enone moiety of this compound can undergo various oxidative transformations.

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield an epoxide, which can then be opened under acidic or basic conditions to form a diol.

Baeyer-Villiger Oxidation: The ketone can undergo a Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.orgthermofisher.com The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms.

Conversion to Cyclohexanediones: While direct oxidation of the enone to a dione (B5365651) is not a standard transformation, a related saturated ketone, 2-propylcyclohexanone, could potentially be oxidized at the α-position to the carbonyl to form 2-propyl-1,3-cyclohexanedione. This transformation often requires specific reagents that can introduce a hydroxyl group or a halogen at the α-position, followed by oxidation.

Reactions with Specific Reagents and Atmospheric Oxidants

The reactivity of this compound is dominated by addition reactions to the alkene functionality, influenced by the electronic nature of the conjugated system.

Halogenation and Hydrohalogenation Reactions

The reactions of this compound with halogens and hydrohalogens are classic examples of electrophilic additions to an alkene, with the regioselectivity and stereochemistry being key aspects of these transformations.

Halogenation: The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to this compound proceeds through an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond of the cyclohexenone ring. This leads to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in a trans-dihalo product.

In the case of this compound, the attack of the halogen can, in principle, lead to two regioisomers. However, the electronics of the conjugated system influence the stability of the intermediate and thus the product distribution.

| Reagent | Reaction Type | Key Intermediate | Major Product (Predicted) |

| Br₂ | Halogenation | Cyclic bromonium ion | trans-2,3-Dibromo-2-propylcyclohexan-1-one |

| HCl | Hydrohalogenation | Tertiary carbocation | 2-Chloro-2-propylcyclohexan-1-one |

This table presents the predicted major products based on established mechanisms for analogous compounds.

Ozonolysis and Environmental Reactivity of Unsaturated Carbonyls

As an unsaturated organic compound, this compound is susceptible to degradation by atmospheric oxidants, with ozonolysis being a significant pathway.

Ozonolysis: The reaction of this compound with ozone (O₃) leads to the cleavage of the carbon-carbon double bond. This reaction proceeds through the formation of a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable secondary ozonide. The subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield two carbonyl-containing fragments. Specifically, the cleavage of the double bond in this compound would be expected to produce a keto-aldehyde.

The environmental reactivity of α,β-unsaturated carbonyls is of interest due to their presence in the atmosphere from both biogenic and anthropogenic sources. Their reactions with ozone and other oxidants like hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•) contribute to the formation of secondary organic aerosols.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of these reactions requires a combination of experimental and computational approaches to analyze reaction pathways, identify intermediates, and determine reaction kinetics.

Reaction Pathway Analysis and Intermediate Characterization

The elucidation of reaction pathways for the reactions of this compound relies heavily on the characterization of transient intermediates.

For halogenation , the key intermediate is the cyclic halonium ion. Spectroscopic techniques and trapping experiments on related systems have provided strong evidence for the existence of these three-membered ring structures. The anti-addition of the halide is a direct consequence of the backside attack on this intermediate.

In hydrohalogenation , the formation of a carbocation intermediate is the rate-determining step. The stability of this carbocation dictates the regioselectivity of the reaction, in accordance with Markovnikov's rule. For this compound, the formation of a tertiary carbocation at the C-2 position is favored over a secondary carbocation at the C-3 position.

The ozonolysis mechanism involves the formation of both primary and secondary ozonides. These intermediates are generally not isolated but their existence is inferred from the final products and from low-temperature spectroscopic studies on simpler alkenes. The Criegee intermediate, formed during the rearrangement of the primary ozonide, is a key species that dictates the formation of various secondary products in the atmosphere.

Kinetic Studies and Rate Law Determination for Reactivity Trends

Kinetic studies provide quantitative insights into the reactivity of this compound and help in establishing reactivity trends among related compounds.

The halogenation of α,β-unsaturated ketones in acidic media is often found to be first order in the ketone and first order in the acid catalyst, but zero order in the halogen. This indicates that the rate-determining step is the formation of the enol tautomer, which then reacts rapidly with the halogen.

The rate of hydrohalogenation is dependent on the concentration of both the alkene and the hydrogen halide, as both are involved in the rate-determining step of carbocation formation. The rate is also influenced by the stability of the forming carbocation.

The kinetics of ozonolysis of alkenes are typically studied in the gas phase to understand their atmospheric lifetimes. The rate constants for the reaction of ozone with various alkenes have been determined, and these rates are influenced by the degree of substitution on the double bond. Generally, more substituted alkenes react faster with ozone. For cyclic unsaturated ketones, the ring strain and electronic effects can also play a role in the reaction rate.

| Reaction | Typical Rate Law | Rate-Determining Step | Factors Influencing Rate |

| Acid-Catalyzed Halogenation | rate = k[ketone][H⁺] | Enol formation | Ketone structure, acid concentration |

| Hydrohalogenation | rate = k[alkene][HX] | Carbocation formation | Alkene structure, HX concentration, solvent polarity |

| Ozonolysis | rate = k[alkene][O₃] | Initial addition of ozone | Alkene structure (substitution), temperature |

This table provides generalized rate laws and influencing factors based on studies of analogous α,β-unsaturated ketones and alkenes.

Advanced Spectroscopic and Structural Elucidation of 2 Propylcyclohex 2 En 1 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide distinct and complementary information for the unambiguous structural assignment of 2-Propylcyclohex-2-en-1-one.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

¹H NMR Spectroscopy: The proton chemical shifts are influenced by proximity to electronegative atoms and unsaturated systems like carbonyls and alkenes libretexts.org. In this compound, the vinylic proton (H-3) is significantly deshielded by the conjugated system and is expected to appear far downfield. The protons on the carbon adjacent to the carbonyl group (α-protons) are also deshielded and typically resonate in the 2.0-2.5 ppm range libretexts.org. The remaining aliphatic protons of the cyclohexene (B86901) ring and the propyl group appear at higher fields (upfield).

¹³C NMR Spectroscopy: The chemical shifts in the ¹³C NMR spectrum cover a much broader range than in ¹H NMR oregonstate.edu. The carbonyl carbon (C-1) is the most deshielded carbon due to the electronegativity of the oxygen atom, typically appearing around 200 ppm. The sp²-hybridized carbons of the double bond (C-2 and C-3) resonate in the alkene region (120-160 ppm). The remaining sp³-hybridized carbons of the ring and the propyl substituent appear in the aliphatic region (10-50 ppm).

The expected chemical shifts for the core structure are detailed in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~199.5 |

| 2 | - | ~140.0 |

| 3 | ~6.8 (t) | ~145.0 |

| 4 | ~2.4 (t) | ~26.0 |

| 5 | ~2.0 (m) | ~23.0 |

| 6 | ~2.5 (t) | ~38.0 |

| 1' (Propyl) | ~2.2 (t) | ~28.0 |

| 2' (Propyl) | ~1.5 (sextet) | ~21.0 |

Note: Predicted values are based on established chemical shift trends for α,β-unsaturated ketones and substituted cyclohexenones. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

2D NMR experiments provide correlation maps that establish connectivity between atoms, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org For this compound, COSY would show correlations between adjacent protons, allowing for the tracing of the spin systems within the cyclohexene ring (H-3 through H-4, H-5, and H-6) and the propyl chain (H-1' through H-2' and H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons by linking the ¹H and ¹³C spectral data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu Key HMBC correlations would confirm the placement of the propyl group and the connectivity of the carbonyl group. For instance, the vinylic proton (H-3) would show a correlation to the carbonyl carbon (C-1), and the protons of the propyl group (H-1') would correlate with the vinylic carbons (C-2 and C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity (< 5 Å), regardless of their bonding connectivity. libretexts.orgacdlabs.comyoutube.comnanalysis.com NOESY is essential for determining stereochemistry and conformational preferences. libretexts.orgacdlabs.com A key NOESY correlation would be expected between the vinylic proton (H-3) and the methylene (B1212753) protons of the propyl group (H-1'), confirming their cis relationship on the double bond.

Expected Key 2D NMR Correlations for this compound

| Technique | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Connectivity within the cyclohexene ring |

| H-1' ↔ H-2'; H-2' ↔ H-3' | Connectivity within the propyl chain | |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; etc. | Direct one-bond C-H attachments |

| HMBC | H-3 → C-1, C-2, C-5 | Confirms position relative to carbonyl and ring |

| H-1' → C-2, C-3, C-2' | Confirms attachment of propyl group at C-2 | |

| H-6 → C-1, C-2, C-4, C-5 | Confirms connectivity of C-6 to carbonyl and ring | |

| NOESY | H-3 ↔ H-1' | Confirms geometry and spatial proximity |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, the molecular formula is C₉H₁₄O. HRMS would be used to confirm this exact composition.

HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass | Expected HRMS Result [M+H]⁺ |

|---|

In GC-MS, the compound is vaporized and separated by gas chromatography before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a parent molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural identification. For this compound, characteristic fragmentation would involve cleavages alpha to the carbonyl group and allylic cleavages. A common fragmentation pathway for alkyl cyclohexanones is the loss of the alkyl chain.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |

| 110 | [M - C₂H₄]⁺ | McLafferty rearrangement involving the propyl chain |

| 97 | [M - C₃H₅]⁺ | Loss of the propyl radical via allylic cleavage |

| 82 | [C₅H₆O]⁺ | Retro-Diels-Alder reaction |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of an α,β-unsaturated ketone. Conjugation of the carbonyl group with the carbon-carbon double bond lowers the C=O stretching frequency compared to a saturated ketone. libretexts.org

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp² C-H (vinylic) | 3100 - 3000 | Medium |

| C-H Stretch | sp³ C-H (aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch | α,β-unsaturated Ketone | 1685 - 1665 | Strong |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. While obtaining suitable crystals can be a significant bottleneck, the insights gained are unparalleled by other analytical techniques.

In the study of cyclohexenone derivatives, X-ray crystallography has been instrumental in confirming the stereochemical outcomes of asymmetric syntheses. For instance, in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones, the absolute configuration of the product is paramount. A notable example is the biocatalytic desymmetrization of a prochiral 4,4-disubstituted 2,5-cyclohexadienone (B8749443) to yield the corresponding chiral 2-cyclohexenone. The absolute configuration of the resulting (S)-4-(4-bromophenyl)-4-methylcyclohex-2-en-1-one was unequivocally established through single-crystal X-ray diffraction. nih.govacs.org This analysis not only confirmed the enantioselectivity of the enzymatic reduction but also provided a solid structural basis for understanding the reaction mechanism.

The crystallographic data for such analogues provide a wealth of structural information. Key parameters, as illustrated in the table below for a representative 4,4-disubstituted 2-cyclohexenone, detail the precise geometry of the molecule in the solid state.

| Parameter | Value |

|---|---|

| Empirical Formula | C13 H13 Br O |

| Formula Weight | 265.15 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.2531(3) |

| b (Å) | 11.9878(6) |

| c (Å) | 15.4329(8) |

| Volume (ų) | 1156.49(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.523 |

Similarly, in the synthesis of other chiral 4,4-disubstituted cyclohexenones, X-ray crystallography of a bicyclic lactam intermediate was crucial in confirming the stereochemistry of two newly formed stereocenters, which were then carried through to the final cyclohexenone product. scispace.com This demonstrates the power of X-ray diffraction in validating stereochemical assignments at critical stages of a synthetic sequence.

Methodological Challenges in Isomer Distinction and Resolution of Contradictory Spectral Data

While X-ray crystallography provides definitive structural information, it is not always feasible, and researchers often rely on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for routine characterization. However, for structurally similar isomers of this compound analogues, these techniques can present significant challenges, sometimes leading to ambiguous or even contradictory data.

One of the primary challenges in the NMR analysis of cyclohexenone analogues is the potential for conformational isomerism and tautomerization in solution. For instance, the cyclohexenone ring can exist in various conformations, such as half-chair and twist-boat, which may interconvert on the NMR timescale, leading to broadened signals or complex, time-averaged spectra that are difficult to interpret. Furthermore, in certain solvents, some cyclic ketones can exist in equilibrium with their tautomeric forms, such as hemiacetals, which dramatically alters the NMR spectrum. A study on the mycotoxin 4-deoxynivalenol, which contains a heterocyclic enone system, revealed the presence of multiple hemiacetal tautomers and conformational isomers in solution, each giving rise to a distinct set of NMR signals. acs.org This highlights the necessity of carefully considering the solvent and temperature when acquiring and interpreting NMR data for such systems to avoid misinterpretation of the number and nature of species present in solution.

The differentiation of constitutional isomers and diastereomers by NMR can also be challenging. While proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data are powerful tools for determining relative stereochemistry, overlapping signals and conformational flexibility can complicate the analysis. For example, distinguishing between cis and trans isomers in a substituted cyclohexane (B81311) ring relies on the analysis of coupling constants, but in a cyclohexenone system, the conformational rigidity is different, and the expected values for coupling constants may not be as straightforward.

Mass spectrometry, while excellent for determining molecular weight and elemental composition, often struggles to differentiate between isomers, as they can exhibit identical mass-to-charge ratios and similar fragmentation patterns. While advanced techniques like ion mobility-mass spectrometry can provide an additional dimension of separation based on shape, for routine analysis, distinguishing between, for example, a 2-propyl and a 3-propyl substituted cyclohexenone, or between different stereoisomers, can be non-trivial.

In cases where spectroscopic data is ambiguous or contradictory, X-ray crystallography becomes the ultimate arbiter. The solid-state structure provides a definitive answer that can then be used to retrospectively understand and rationalize the observed spectroscopic features. The crystallographic determination of the structure of the chiral 4,4-disubstituted 2-cyclohexenone mentioned earlier serves as a prime example where any ambiguity from NMR or other spectroscopic methods regarding the absolute configuration was definitively resolved. nih.govacs.org

The following table summarizes some of the key challenges and the role of X-ray crystallography in their resolution:

| Challenge | Spectroscopic Manifestation | Resolution by X-ray Crystallography |

|---|---|---|

| Conformational Isomerism | Broadened or multiple NMR signals for a single compound. | Provides the precise conformation in the solid state, which can be used as a basis for computational studies of solution-phase dynamics. |

| Tautomerization | Appearance of unexpected signals in NMR spectra corresponding to different tautomeric forms (e.g., keto-enol, hemiacetal). | Confirms the dominant tautomer in the crystalline state, clarifying the interpretation of solution-phase spectra. |

| Stereoisomer Distinction (Diastereomers/Enantiomers) | Subtle differences in NMR chemical shifts and coupling constants; identical mass spectra. | Unambiguously determines the relative and absolute stereochemistry. |

| Positional Isomerism | Similar fragmentation patterns in MS; potentially ambiguous NMR data without extensive 2D experiments. | Provides the exact connectivity of all atoms in the molecule. |

Theoretical and Computational Chemistry Studies on 2 Propylcyclohex 2 En 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is the set of mathematical functions used to build the molecular orbitals.

For organic molecules containing carbon, hydrogen, and oxygen, such as 2-propylcyclohex-2-en-1-one, a combination of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is widely recognized for providing a reliable balance between computational cost and accuracy for geometry optimization. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which often improves accuracy. inpressco.com

The 6-311++G(d,p) basis set offers a flexible description of the electron distribution:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a more accurate representation than smaller basis sets.

++ : These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing regions of space far from the nucleus and are crucial for molecules with lone pairs or for calculating properties like electron affinity.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds. mdpi.com

The selection of an appropriate functional and basis set is a critical first step, as it directly impacts the reliability of all subsequently calculated properties, from molecular geometry to spectroscopic parameters. chemrxiv.org

The cyclohexenone ring is not planar and exists in various conformations, typically half-chair or twist-boat forms. The presence of the sp²-hybridized carbons of the double bond and carbonyl group flattens a portion of the ring. For this compound, the propyl group at the C5 position introduces additional conformational complexity.

Computational studies on similar alkyl-substituted cyclohexanones have shown a strong preference for conformations where bulky substituents occupy a pseudo-equatorial position to minimize steric hindrance. acs.orgresearchgate.net In the case of this compound, the propyl group will preferentially adopt a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial protons on the ring. libretexts.org

DFT calculations can quantify the energetic differences between various conformers. By performing geometry optimizations starting from different initial structures, it is possible to locate the global minimum energy conformation and other higher-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution. For a substituent as flexible as a propyl group, multiple rotational isomers (rotamers) must also be considered, further complicating the conformational landscape.

Prediction of Spectroscopic Parameters via Computational Methods

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or assign the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, often aiding in the unambiguous assignment of experimental spectra. rsc.orgescholarship.org The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgq-chem.comyoutube.com

In the GIAO method, the magnetic shielding tensor for each nucleus is calculated, which is then converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

δ_sample = σ_ref - σ_sample

The accuracy of the prediction depends on the level of theory used for both the geometry optimization and the GIAO calculation itself. conicet.gov.ar For ¹³C NMR shifts of α,β-unsaturated ketones, levels of theory like B3LYP/6-31G(d) have been shown to provide reliable results. nih.gov The predicted chemical shifts for this compound would reflect its electronic structure: the carbonyl carbon (C1) would be significantly deshielded (high ppm value), followed by the olefinic carbons (C2 and C3). The carbons of the propyl group and the remaining saturated ring carbons would appear at higher fields (lower ppm values).

A hypothetical table of calculated ¹³C NMR shifts is presented below to illustrate typical results from such a study.

| Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C1 | sp² | 199.5 |

| C2 | sp² | 140.2 |

| C3 | sp² | 128.8 |

| C4 | sp³ | 30.1 |

| C5 | sp³ | 35.4 |

| C6 | sp³ | 25.6 |

| C7 (Propyl) | sp³ | 36.8 |

| C8 (Propyl) | sp³ | 19.3 |

| C9 (Propyl) | sp³ | 14.1 |

| Note: These values are illustrative and based on typical shifts for similar structures. |

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. uit.noresearchgate.net After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies.

For this compound, key predicted vibrational modes would include:

C=O stretch : A strong, characteristic band, typically predicted around 1670-1690 cm⁻¹.

C=C stretch : A band of medium intensity, usually found near 1600-1650 cm⁻¹.

C-H stretches : Multiple bands for sp² C-H (above 3000 cm⁻¹) and sp³ C-H (below 3000 cm⁻¹) bonds.

CH₂/CH₃ bending modes : Found in the fingerprint region (below 1500 cm⁻¹).

Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the calculated values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. acadpubl.eu The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational properties. spectroscopyonline.commdpi.comspectroscopyonline.com

Quantum Chemical Descriptors for Reactivity Prediction

DFT provides a range of electronic parameters, known as quantum chemical descriptors, that are invaluable for predicting the chemical reactivity of a molecule. researchgate.netmdpi.com For an α,β-unsaturated ketone like this compound, these descriptors can identify the most likely sites for nucleophilic or electrophilic attack.

Key descriptors include:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). wuxiapptec.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map plots the electrostatic potential onto the electron density surface. It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are targets for nucleophilic attack. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the β-carbon (C3) of the enone system, indicating these as the primary sites for nucleophilic attack (1,2- and 1,4-addition, respectively). rasayanjournal.co.in

Electrophilicity Indices (E), Hardness (η), and Softness (S)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. Among these, the global electrophilicity index (ω), chemical hardness (η), and its inverse, softness (S), are fundamental in predicting the electrophilic nature of a molecule.

The electrophilicity index (ω) measures the propensity of a species to accept electrons. It is a crucial descriptor for predicting the bioactivity and toxicity of compounds. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η).

Chemical hardness (η) is associated with the resistance of a molecule to change its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. Conversely, chemical softness (S) , the reciprocal of hardness, indicates a higher propensity for the molecule to react. A lower hardness value suggests a greater tendency for intramolecular charge transfer.

These parameters are mathematically defined as follows:

Hardness (η): η = (εLUMO − εHOMO) / 2

Electronegativity (χ): χ = -μ = -(εHOMO + εLUMO) / 2

Electrophilicity Index (ω): ω = μ² / 2η

Where εHOMO and εLUMO are the energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | εHOMO | -6.5 | - |

| LUMO Energy | εLUMO | -2.0 | - |

| Energy Gap | ΔE | 4.5 | εLUMO - εHOMO |

| Hardness | η | 2.25 | (εLUMO − εHOMO) / 2 |

| Softness | S | 0.44 | 1 / η |

| Electronegativity | χ | 4.25 | -(εHOMO + εLUMO) / 2 |

| Electrophilicity Index | ω | 4.01 | μ² / 2η |

Note: The values in this table are illustrative and based on general characteristics of cyclohexenone derivatives. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital that contains electrons. It represents the ability of a molecule to donate electrons, thus defining its nucleophilicity and basicity. youtube.com The distribution of the HOMO within a molecule indicates the likely sites of electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. It signifies the ability of a molecule to accept electrons, thereby determining its electrophilicity. youtube.com The location of the LUMO points to the probable sites for nucleophilic attack.

For this compound, an α,β-unsaturated ketone, the FMOs are crucial in understanding its reactivity, particularly in reactions like Michael additions. The HOMO is generally distributed over the π-system of the double bond and the carbonyl group, while the LUMO is typically localized on the β-carbon of the enone system, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap indicates higher reactivity and greater polarizability.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 | Electron Donor (Nucleophilicity) |

| LUMO | -2.0 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of Chemical Reactivity and Stability |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO theory as applied to this class of compounds.

Computational Mechanistic Studies and Transition State Analysis

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

Reaction Energy Profiles and Activation Barriers

A reaction energy profile maps the potential energy of a system as it transforms from reactants to products. Key features of this profile are the energies of reactants, intermediates, transition states, and products. The activation barrier , or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a reaction; a lower activation barrier corresponds to a faster reaction.

For reactions involving this compound, such as the Michael addition, computational methods like DFT can be used to calculate the geometries and energies of all stationary points along the reaction coordinate. This allows for a detailed understanding of the reaction mechanism, including whether it proceeds through a concerted or stepwise pathway. For instance, in a Michael addition, calculations can determine the activation barriers for the formation of the C-C bond and subsequent proton transfer steps.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (C-C bond formation) | +15.0 |

| Intermediate (Enolate) | -5.0 |

| Transition State 2 (Proton transfer) | +8.0 |

| Products | -12.0 |

Note: This data is illustrative. The actual energy profile would depend on the specific nucleophile, solvent, and level of theory used in the calculation.

Solvent Effects and Catalytic Models in Reaction Simulations

Solvents can have a profound impact on reaction rates and mechanisms. rsc.org Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This allows for the explicit simulation of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in many reactions. While more computationally demanding, this method provides a more detailed and accurate picture of the role of the solvent.

Stereoselective Aspects in the Chemistry of 2 Propylcyclohex 2 En 1 One

Control of Stereochemistry in Addition and Reduction Reactions

The control of stereochemistry in addition and reduction reactions of 2-propylcyclohex-2-en-1-one is pivotal for the synthesis of specific stereoisomers. The facial selectivity of nucleophilic attack on the carbonyl group and the double bond is influenced by steric and electronic factors of both the substrate and the reagent.

In nucleophilic additions to substituted cyclohexenones, the choice of reagent can significantly influence the diastereoselectivity of the reaction. For instance, in 1,2-additions of hard carbon nucleophiles to C(6)-heteroatom substituted cyclohexenones, a remarkable reversal of diastereoselectivity is observed depending on the counterion of the nucleophile. Grignard reagents (containing magnesium) generally lead to syn addition relative to the C(6)-substituent, while organolithium reagents tend to result in anti addition nih.gov. This principle suggests that for this compound, the choice between a Grignard reagent and an organolithium reagent could be a key strategy to control the stereochemistry at a newly formed stereocenter relative to the propyl group. The stereochemical outcome is dictated by a combination of steric hindrance, which generally favors equatorial attack, and electronic effects, such as the interaction of the nucleophile with the molecule's orbitals, which can favor axial attack researchgate.net.

The stereoselectivity of these reactions can also be fine-tuned by adjusting the solvent and the presence of co-solvents, which can modulate the reactivity and aggregation state of the nucleophile nih.gov.

For the enantioselective reduction of the carbonyl group in cyclohexenones to form chiral allylic alcohols, various chiral catalysts have been developed. Asymmetric transfer hydrogenation using bifunctional ruthenium catalysts is an effective method for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives ymc.co.jp. Similarly, organocatalysts, such as chiral diamines, have been successfully employed in the enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts, demonstrating a powerful method for establishing chirality brandeis.edu. These methodologies provide a framework for the development of enantioselective reductions of this compound.

A summary of expected diastereoselectivity based on reagent choice in nucleophilic additions is presented in the table below.

| Reagent Type | Expected Predominant Diastereomer | Influencing Factors |

| Grignard Reagents (R-MgX) | syn-addition product | Counterion (Mg), steric hindrance |

| Organolithium Reagents (R-Li) | anti-addition product | Counterion (Li), electronic effects |

Enantioenrichment and Diastereomeric Purity Assessment in Synthetic Protocols

The determination of the enantioenrichment and diastereomeric purity of products derived from this compound is a crucial step in any stereoselective synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary analytical technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers and diastereomers. The development of a successful chiral HPLC method requires careful selection of the chiral stationary phase (CSP) and the mobile phase hplc.todayphenomenex.com.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds ymc.co.jphplc.euchromatographyonline.com. For the analysis of derivatives of this compound, a screening approach is typically employed, where various polysaccharide-based columns are tested with different mobile phases ymc.co.jpchromatographyonline.com.

The development of a chiral HPLC method often involves the following steps:

Column Screening: A set of chiral columns with different stationary phases (e.g., amylose-based, cellulose-based) is tested.

Mobile Phase Optimization: A variety of mobile phases, typically mixtures of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, are evaluated. The ratio of these solvents is adjusted to optimize the separation ymc.co.jpchromatographyonline.com.

Additive Selection: For basic or acidic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) to the mobile phase can significantly improve peak shape and resolution chromatographyonline.com.

The table below outlines a general strategy for chiral HPLC method development.

| Step | Parameter | Common Choices |

| 1. Column Selection | Chiral Stationary Phase | Polysaccharide-based (Amylose, Cellulose derivatives) |

| 2. Mobile Phase | Solvent System | Normal Phase: n-Hexane/Alcohol (IPA, EtOH) |

| Reversed Phase: Acetonitrile/Water or Buffer | ||

| 3. Additives | For Basic Analytes | Diethylamine (DEA), Ethylenediamine (EDA) |

| For Acidic Analytes | Trifluoroacetic Acid (TFA), Formic Acid |

Strategies for Accessing Specific Enantiomers and Diastereomers for Chiral Compound Libraries

The creation of chiral compound libraries is essential for drug discovery and development. Accessing specific enantiomers and diastereomers of this compound derivatives requires robust and versatile synthetic strategies.

One powerful approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the this compound scaffold to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed.

Another key strategy is asymmetric catalysis . The use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product is a highly efficient and atom-economical approach. For instance, the enantioselective synthesis of cyclohexenone derivatives can be achieved through catalytic enantioselective isomerization of β,γ-unsaturated precursors using a chiral diamine catalyst brandeis.edu. This method allows for the preparation of optically active chiral cyclohex-2-en-ones from readily available starting materials.

The synthesis of enantiopure starting materials is also a viable strategy. For example, the biorenewable chiral synthon (−)-levoglucosenone has been used to synthesize enantiopure cyclopropyl (B3062369) esters, showcasing the utility of starting with a chiral pool material to achieve a specific stereochemical outcome rsc.orgresearchgate.net.

Finally, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral organocatalysts can be used to promote a variety of transformations, including cycloadditions, that lead to the construction of densely substituted and stereochemically rich cyclopentane (B165970) structures from aryl cyclopropyl ketones nih.gov.

These strategies, summarized in the table below, provide a versatile toolkit for the synthesis of specific stereoisomers of this compound and its derivatives for the generation of chiral compound libraries.

| Strategy | Description |

| Chiral Auxiliaries | A covalently attached chiral group that directs the stereoselectivity of a reaction and is subsequently removed. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to produce an enantiomerically enriched product. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. |

| Organocatalysis | The use of small organic molecules as chiral catalysts to promote stereoselective transformations. |

Despite a comprehensive search for the chemical compound "this compound," information specifically detailing its applications in complex molecule synthesis, as outlined in the user's request, is not available in the public domain. Searches have consistently yielded information on related but structurally distinct compounds, such as isomers with additional methyl groups or different positions of the propyl group on the cyclohexenone ring.

The requested article was to be structured around the following outline:

Applications of this compound in Complex Molecule Synthesis

Applications of 2 Propylcyclohex 2 En 1 One in Complex Molecule Synthesis

Construction of Polycyclic and Densely Substituted Molecular Architectures

Without specific research findings, data, or scholarly articles pertaining directly to "2-Propylcyclohex-2-en-1-one" in these contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict and detailed requirements. The available scientific literature does not appear to cover the synthesis and application of this specific compound to the extent required to fulfill the request.

Therefore, the generation of the requested English article focusing solely on the chemical compound “this compound” cannot be completed at this time due to the lack of available information in the searched sources.

Q & A

Q. What ethical frameworks apply to studies involving hazardous intermediates of this compound?

- Methodological Answer : Follow institutional review board (IRB) protocols for chemical safety and waste disposal. Cite ethical guidelines (e.g., ACS Chemical Safety Principles) and disclose risk mitigation strategies in the "Author Declarations" section .

- Key Considerations : Document near-miss incidents and corrective actions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.